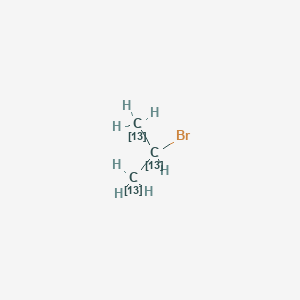
2-Bromopropane-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopropane-13C3, also known as isopropyl bromide, is a halogenated hydrocarbon with the molecular formula C3H7Br. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications. It is a colorless liquid that is highly flammable and has a distinct odor .
Métodos De Preparación
2-Bromopropane-13C3 can be synthesized through several methods. One common method involves the reaction of isopropanol with hydrobromic acid. This reaction typically requires heating to facilitate the formation of 2-Bromopropane . Another method involves the use of phosphorus tribromide as a reagent, which reacts with isopropanol to produce 2-Bromopropane . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Análisis De Reacciones Químicas
2-Bromopropane-13C3 undergoes various chemical reactions, including elimination, substitution, and reduction reactions.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes an elimination reaction to form propene.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of propane.
Aplicaciones Científicas De Investigación
2-Bromopropane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Biology: The labeled carbon-13 isotopes make it useful in metabolic studies and tracing biochemical pathways.
Industry: this compound is used as a solvent in industrial cleaning, degreasing, metal processing, and finishing.
Mecanismo De Acción
The mechanism of action of 2-Bromopropane-13C3 involves its ability to undergo elimination and substitution reactions. In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene . In substitution reactions, the bromine atom is replaced by other nucleophiles, resulting in the formation of different products .
Comparación Con Compuestos Similares
2-Bromopropane-13C3 can be compared with other similar compounds such as bromoethane, 1-bromopropane, tert-butyl bromide, and 2-bromobutane .
Bromoethane: Similar to this compound, bromoethane is used as an alkylating agent in organic synthesis. it has a simpler structure with only two carbon atoms.
1-Bromopropane: This compound is used as a solvent and in the production of pharmaceuticals. It differs from this compound in the position of the bromine atom.
tert-Butyl Bromide: Used in organic synthesis, tert-butyl bromide has a more complex structure with a tertiary carbon atom bonded to the bromine.
2-Bromobutane: Similar to this compound, 2-bromobutane undergoes elimination and substitution reactions. it has a longer carbon chain and different reactivity due to its structure.
This compound stands out due to its labeled carbon-13 isotopes, making it particularly valuable in research applications involving isotopic labeling and tracing.
Propiedades
Fórmula molecular |
C3H7Br |
|---|---|
Peso molecular |
125.97 g/mol |
Nombre IUPAC |
2-bromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |
Clave InChI |
NAMYKGVDVNBCFQ-VMIGTVKRSA-N |
SMILES isomérico |
[13CH3][13CH]([13CH3])Br |
SMILES canónico |
CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
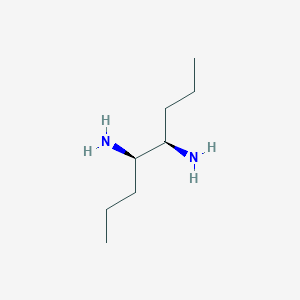
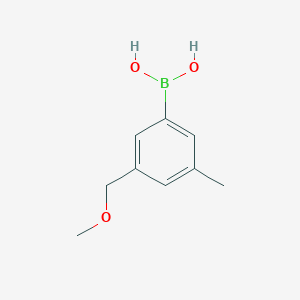


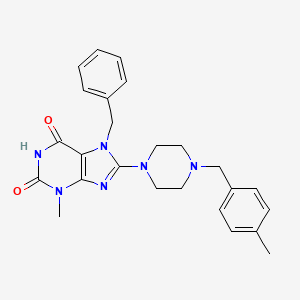
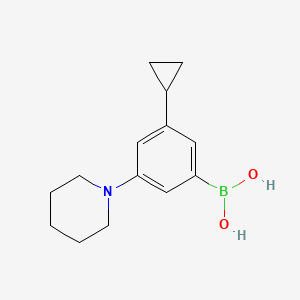
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)

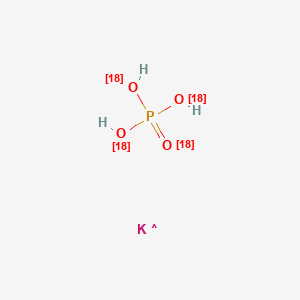
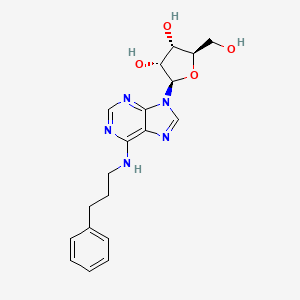

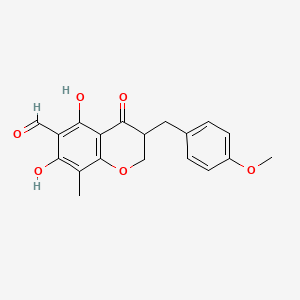
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
